1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene
Brand Name: Vulcanchem
CAS No.: 129051-93-0
VCID: VC11667922
InChI: InChI=1S/C13H8F10O2/c1-2-7-4-3-5-8(6-7)24-10(15,16)9(14)25-13(22,23)11(17,18)12(19,20)21/h2-6,9H,1H2
SMILES: C=CC1=CC(=CC=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F
Molecular Formula: C13H8F10O2
Molecular Weight: 386.18 g/mol

1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene

CAS No.: 129051-93-0

Cat. No.: VC11667922

Molecular Formula: C13H8F10O2

Molecular Weight: 386.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene - 129051-93-0

Specification

CAS No. 129051-93-0
Molecular Formula C13H8F10O2
Molecular Weight 386.18 g/mol
IUPAC Name 1-ethenyl-3-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene
Standard InChI InChI=1S/C13H8F10O2/c1-2-7-4-3-5-8(6-7)24-10(15,16)9(14)25-13(22,23)11(17,18)12(19,20)21/h2-6,9H,1H2
Standard InChI Key LLNVBLQWKUBBSO-UHFFFAOYSA-N
SMILES C=CC1=CC(=CC=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F
Canonical SMILES C=CC1=CC(=CC=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted at the 3-position with an ethenyl group and a fluorinated ethoxy side chain. The ethoxy moiety contains a trifluoro segment and a heptafluoropropoxy group, contributing to its high fluorine content (49.2% by mass). The IUPAC name, 1-ethenyl-3-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene, reflects this substitution pattern.

Table 1: Key Identifiers of 1-Ethenyl-3-[1,1,2-Trifluoro-2-(Heptafluoropropoxy)Ethoxy]Benzene

PropertyValue
CAS No.129051-93-0
Molecular FormulaC13H8F10O2\text{C}_{13}\text{H}_8\text{F}_{10}\text{O}_2
Molecular Weight386.18 g/mol
SMILESC=CC1=CC(=CC=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F
InChI KeyLLNVBLQWKUBBSO-UHFFFAOYSA-N

The structural complexity arises from the combination of aromatic and fluorinated aliphatic components, which confer exceptional thermal stability and chemical inertness.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene likely involves multi-step fluorination and etherification reactions. A plausible route, inferred from related compounds , includes:

  • Fluorination of Propanol Derivatives: Reaction of 1,1,2-trifluoro-2-hexafluoropropanol with heptafluoropropyl iodide under basic conditions to form the fluorinated ethoxy intermediate.

  • Ether Coupling: Nucleophilic substitution of the intermediate with 3-ethenylphenol in the presence of a dehydrohalogenation agent.

Table 2: Hypothetical Synthesis Steps

StepReactionConditions
1CF3CF2CF2O–I+HOCH2CF2CF3CF3CF2CF2OCH2CF2CF3\text{CF}_3\text{CF}_2\text{CF}_2\text{O} \text{–I} + \text{HOCH}_2\text{CF}_2\text{CF}_3 \rightarrow \text{CF}_3\text{CF}_2\text{CF}_2\text{OCH}_2\text{CF}_2\text{CF}_3KOH, THF, 0–5°C
2CF3CF2CF2OCH2CF2CF3+C6H5OTarget Compound\text{CF}_3\text{CF}_2\text{CF}_2\text{OCH}_2\text{CF}_2\text{CF}_3 + \text{C}_6\text{H}_5\text{O}^- \rightarrow \text{Target Compound}NaH, DMF, 60°C

Reactivity with Nucleophiles

Studies on structurally similar perfluoropropoxy ethers reveal distinct reactivity patterns:

  • Amines: Secondary amines (e.g., piperidine) undergo nucleophilic addition to the double bond or form amides via C-F bond cleavage, depending on solvent polarity .

  • Alcohols: In alkaline media, methanol or ethanol substitutes fluorine atoms, yielding mixed ethers as diastereomeric mixtures .

Physicochemical Properties

Thermal Stability

Fluorinated ethers generally exhibit high thermal decomposition temperatures (>300°C). The compound’s stability is attributed to strong C-F bonds (bond energy: 485 kJ/mol) and the electron-withdrawing effect of fluorine, which mitigates oxidative degradation .

Solubility and Polarity

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, THF) but immiscible with water due to hydrophobic perfluorinated chains.

  • LogP: Estimated at 4.2–4.5, indicating high lipophilicity .

Applications and Industrial Relevance

Materials Science

The compound’s fluorinated structure suggests utility in:

  • Polymer Additives: As a comonomer to enhance chemical resistance in fluoropolymers .

  • Surfactants: Potential use in firefighting foams or coatings due to low surface tension .

Pharmaceutical Intermediates

While direct applications are undocumented, related fluorinated ethers serve as precursors for anesthetic agents (e.g., sevoflurane) .

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